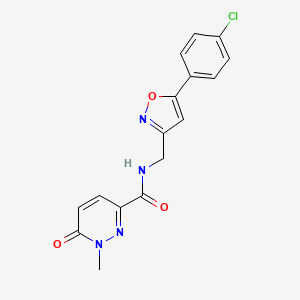
1-Ethyl-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methoxy group, which is linked to a phenyl ring and further connected to an ethylurea moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
The synthesis of 1-Ethyl-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 3-methoxyaniline and ethyl chloroformate, under basic conditions.
Substitution Reaction: The methoxy group is introduced to the piperidine ring via a nucleophilic substitution reaction using methanol and a suitable base.
Urea Formation: The final step involves the reaction of the substituted piperidine with an isocyanate derivative to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced reaction conditions to facilitate large-scale synthesis.
Análisis De Reacciones Químicas
1-Ethyl-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The methoxy group on the piperidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-Ethyl-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea can be compared with other similar compounds, such as:
1-Ethyl-3-(4-(3-hydroxypiperidin-1-yl)phenyl)urea: This compound has a hydroxyl group instead of a methoxy group, which may result in different chemical and biological properties.
1-Ethyl-3-(4-(3-chloropiperidin-1-yl)phenyl)urea:
1-Ethyl-3-(4-(3-aminopiperidin-1-yl)phenyl)urea: The amino group introduces different reactivity and potential for forming additional derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
1-ethyl-3-[4-(3-methoxypiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-16-15(19)17-12-6-8-13(9-7-12)18-10-4-5-14(11-18)20-2/h6-9,14H,3-5,10-11H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFMBFOPDQLUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)N2CCCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-({3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-4,5-dihydro-5-isoxazolyl}methyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2521572.png)
![(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2521573.png)

![2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2521576.png)


![3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2521579.png)
![1-[(4-chlorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol](/img/structure/B2521580.png)
![(2E)-4-({3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl}formamido)-N-methylbut-2-enamide](/img/structure/B2521581.png)
![[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2521583.png)
![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfonylmorpholine](/img/structure/B2521586.png)


